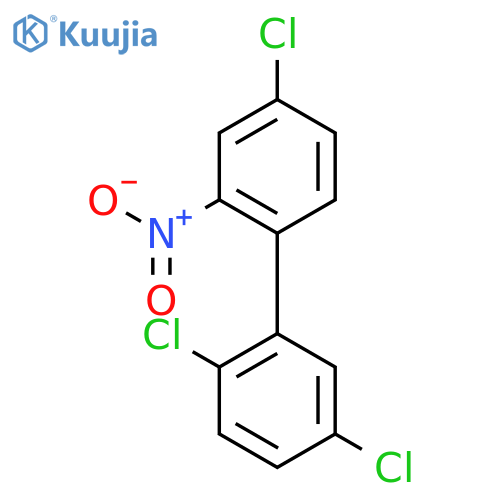

Cas no 89160-24-7 (1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro-)

89160-24-7 structure

商品名:1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro-

1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro- 化学的及び物理的性質

名前と識別子

-

- 1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro-

- 4-chloro-1-(2,5-dichlorophenyl)-2-nitrobenzene

- 2',4,5'-Trichloro-2-nitro-1,1'-biphenyl

- DTXSID40752117

- 89160-24-7

-

- インチ: InChI=1S/C12H6Cl3NO2/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16(17)18/h1-6H

- InChIKey: MPRUQEKVOMEDFM-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=C(C=CC(=C2)Cl)Cl

計算された属性

- せいみつぶんしりょう: 300.946412g/mol

- どういたいしつりょう: 300.946412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 310

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.6

- トポロジー分子極性表面積: 45.8Ų

1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011005077-1g |

4'-Chloro-2,5-dichloro-2'-nitro-biphenyl |

89160-24-7 | 97% | 1g |

$1564.50 | 2023-08-31 | |

| Alichem | A011005077-250mg |

4'-Chloro-2,5-dichloro-2'-nitro-biphenyl |

89160-24-7 | 97% | 250mg |

$489.60 | 2023-08-31 | |

| Alichem | A011005077-500mg |

4'-Chloro-2,5-dichloro-2'-nitro-biphenyl |

89160-24-7 | 97% | 500mg |

$806.85 | 2023-08-31 |

1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro- 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

89160-24-7 (1,1'-Biphenyl, 2',4,5'-trichloro-2-nitro-) 関連製品

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量